molecular formula C22H20Cl2N8O2 B606616 CFM-184 CAS No. 1819357-88-4

CFM-184

Cat. No.: B606616
CAS No.: 1819357-88-4
M. Wt: 499.356
InChI Key: KWAYYBDVPSPGPN-DPZKZMLUSA-N
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Description

CFM-184 is an orally active factor IXa inhibitor with hFIXa IC50 = 4.9 nM;  hPPB fu 4.1%, aPPT Ct2 = 5.8 uM (human). This compound demonstrated excellent FIXa inhibitory potency, significant selectivity of hFIXa over hFXa (>6300-fold), reasonable anticoagulant efficacy on in vitro aPTT, and no effect on PT up to 200 μM. Regarding physicochemical and ADMET profiles14, this compound showed moderate aqueous solubility, good membrane permeability, microsomal stability, and unbound fractions in plasma. PK studies of this compound indicated moderate bioavailability in rats (51%) and reasonable half-life (0.8 hr in rats, 4.7 hr in dogs).

Properties

CAS No.

1819357-88-4

Molecular Formula

C22H20Cl2N8O2

Molecular Weight

499.356

IUPAC Name

N-(2-(3-amino-4-chloroisoxazolo[5,4-c]pyridin-7-yl)-2-azabicyclo[2.2.1]heptan-7-yl)-2-chloro-4-(3-methyl-1H-1,2,4-triazol-1-yl)benzamide

InChI

InChI=1S/C22H20Cl2N8O2/c1-10-27-9-32(29-10)12-3-4-13(14(23)6-12)22(33)28-18-11-2-5-16(18)31(8-11)21-19-17(15(24)7-26-21)20(25)30-34-19/h3-4,6-7,9,11,16,18H,2,5,8H2,1H3,(H2,25,30)(H,28,33)/t11-,16+,18-/m1/s1

InChI Key

KWAYYBDVPSPGPN-DPZKZMLUSA-N

SMILES

ClC1=CC(N2C=NC(C)=N2)=CC=C1C(NC3C4CN(C5=NC=C(Cl)C6=C5ON=C6N)C3CC4)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CFM-184;  CFM 184;  CFM184.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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